molecular formula C16H13ClN6O3 B2858320 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide CAS No. 897615-44-0

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Cat. No. B2858320
CAS RN: 897615-44-0
M. Wt: 372.77
InChI Key: CRACEKVZOIPKQT-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide, commonly known as CTN-986, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Environmental Impact and Degradation

One study discusses the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), including the generation of by-products and their biotoxicity. This research highlights the environmental persistence and impact of pharmaceutical compounds, which could be relevant when considering the environmental fate of similar compounds like the one (Qutob et al., 2022).

Toxicology and Health Impacts

Another area of research focuses on the toxic effects of chlorinated hydrocarbons and related compounds, reviewing the health impacts of exposure to chlorinated compounds. This may offer insights into the potential toxicological considerations for the compound of interest (Kimbrough, 1972).

Advanced Synthesis Techniques

Research on practical synthesis methods for complex chemical compounds, such as the study on the synthesis of 5,5′-Methylene-bis(benzotriazole), could provide a framework for understanding how similar complex compounds, including the one specified, may be synthesized (Gu et al., 2009).

Environmental Fate and Biochemical Transformations

The review on the environmental fate processes and biochemical transformations of chiral emerging organic pollutants sheds light on how such compounds behave in the environment, including degradation pathways and the effects of stereoisomerism. This is relevant for understanding the environmental and biological interactions of complex chemicals (Wong, 2006).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O3/c17-12-3-7-13(8-4-12)22-15(19-20-21-22)10-18-16(24)9-11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRACEKVZOIPKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

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